molecular formula C10H12N2O2 B1446212 2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine-7-carboxamide CAS No. 1936148-98-9

2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine-7-carboxamide

Cat. No.: B1446212
CAS No.: 1936148-98-9
M. Wt: 192.21 g/mol
InChI Key: OJGYUNBWHAUQTJ-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine-7-carboxamide (CAS 1936148-98-9) is a chemical compound of significant interest in medicinal chemistry and drug discovery, particularly as a potential trypanocidal agent. It belongs to the benzoxazepine class, a recognized privileged scaffold in drug design due to its ability to interact with diverse biological targets . This compound was developed as part of a computer-aided design campaign targeting the PEX14-PEX5 protein-protein interaction (PPI), a critical interface for the survival of trypanosomes, the parasites responsible for African and American trypanosomiases . Research indicates that this compound series acts as PEX14 inhibitors, disrupting essential protein import into the glycosomes of the parasite, which leads to cell death . The binding to the PEX14 protein has been confirmed experimentally via NMR measurements . With a molecular formula of C10H12N2O2 and a molecular weight of 192.21 g/mol, it serves as a key hit and lead optimization compound . The core tetrahydrobenzo[f][1,4]oxazepine structure provides a three-dimensional conformation that is valuable for exploring novel chemical space in the development of new therapeutic agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c11-10(13)7-1-2-9-8(5-7)6-12-3-4-14-9/h1-2,5,12H,3-4,6H2,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJGYUNBWHAUQTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(CN1)C=C(C=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of N-Boc-Protected Amino Alcohols and Oxazepine Core

  • Starting with an aldehyde substrate, a two-step reaction sequence converts it into an N-Boc-protected amino alcohol intermediate with an overall yield of approximately 64%.
  • The oxazepine ring is formed via a Mitsunobu reaction, which facilitates intramolecular cyclization to yield the N-Boc-protected oxazepine intermediate.

Conversion to Aldehydes and Amines

  • The Boc protecting group is removed under acidic conditions.
  • The resulting free amine is subjected to reductive amination with various aldehydes or ketones to afford tertiary amines.
  • Ester groups present in the molecule can be reduced to alcohols using lithium aluminum hydride (LiAlH4).
  • These alcohols are then oxidized to aldehydes using manganese dioxide (MnO2) mediated oxidation.

Formation of the Carboxamide Group

  • The Boc-protected oxazepine intermediate is converted to a carboxylic acid derivative.
  • This acid is coupled with benzylamine or other amines using carbodiimide coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole) to form the amide bond.
  • The final product, 2,3,4,5-tetrahydrobenzo[f]oxazepine-7-carboxamide, is obtained after further functional group modifications and purification.

Representative Reaction Scheme Summary

Step Starting Material Reagents/Conditions Product/Intermediate Yield (%)
1 Aldehyde Boc-protection, amino alcohol formation N-Boc-protected amino alcohol 64
2 N-Boc-protected amino alcohol Mitsunobu reaction N-Boc-protected oxazepine Not specified
3 N-Boc-protected oxazepine Acidic deprotection Free amine intermediate Not specified
4 Free amine + aldehydes/ketones Reductive amination Tertiary amines Not specified
5 Ester-containing intermediates LiAlH4 reduction Alcohol intermediates Not specified
6 Alcohol intermediates MnO2 oxidation Aldehydes Not specified
7 Carboxylic acid derivative EDC/HOBt coupling with benzylamine 2,3,4,5-Tetrahydrobenzo[f]oxazepine-7-carboxamide 34

Research Findings and Observations

  • The Mitsunobu protocol is a key step in constructing the oxazepine ring, enabling efficient cyclization.
  • Reductive amination is versatile for introducing various tertiary amine substituents, allowing structural diversification.
  • Lithium aluminum hydride reduction followed by MnO2 oxidation provides a reliable route to aldehyde intermediates necessary for further functionalization.
  • The amide bond formation using EDC and HOBt is effective in coupling the carboxylic acid intermediate with amines to yield the target carboxamide.
  • The overall yields vary depending on the specific substituents and reaction conditions, with some final steps yielding around 34% for the amide product.

Chemical Reactions Analysis

Types of Reactions: 2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine-7-carboxamide can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. These reactions are often used to modify the compound's structure or to introduce new functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and amines.

  • Addition: Various electrophiles and nucleophiles can be used to add new groups to the compound.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted analogs, and addition products. These derivatives can have different physical and chemical properties, making them useful for further research and applications.

Scientific Research Applications

Medicinal Chemistry

Potential Therapeutic Uses :

  • Alzheimer's Disease : Research indicates that 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxamide may act as a gamma-secretase inhibitor. This mechanism is crucial for modulating amyloid precursor protein processing, which is implicated in the pathogenesis of Alzheimer's disease.
  • Antimicrobial Activity : Various studies have shown that derivatives of this compound exhibit antimicrobial properties against a range of bacterial and fungal strains. This suggests its potential for developing new antibiotics or antifungal agents.

Biological Research

Mechanisms of Action :

  • The compound's interaction with specific molecular targets can lead to the modulation of cellular pathways. For example, it may inhibit certain kinases or proteases involved in disease processes .
  • Neuroprotective Effects : As a gamma-secretase inhibitor, it has been shown to reduce amyloid plaque formation in models of Alzheimer's disease.

Material Science

The structural characteristics of this compound make it a valuable building block in the synthesis of more complex heterocyclic compounds. This property is exploited in the development of new materials and chemical processes.

Case Study 1: Neuroprotective Effects

In a study focused on Alzheimer's disease models, this compound demonstrated significant neuroprotective effects by inhibiting gamma-secretase activity. This was measured through reductions in amyloid-beta levels and improvements in cognitive function metrics in treated subjects.

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial efficacy of various derivatives of this compound against clinical isolates of bacteria and fungi. Results indicated that certain modifications enhanced its activity significantly compared to standard antibiotics.

Mechanism of Action

The mechanism by which 2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine-7-carboxamide exerts its effects involves interactions with molecular targets and pathways. The carboxamide group can form hydrogen bonds with biological targets, influencing their activity. The compound may also modulate signaling pathways by binding to receptors or enzymes, leading to downstream effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Differences and Key Substituents

The compound’s closest analogs include:

Benzo[b][1,4]dioxocines (e.g., compound D9 from –2): These feature a dioxocine ring (eight-membered, two oxygen atoms) instead of an oxazepine (seven-membered, one oxygen and one nitrogen). Compound D9 contains an acrylamide group, while the target compound has a carboxamide.

Benzoxazepine kinase inhibitors (e.g., mTOR inhibitor 1 in ): These share the oxazepine core but incorporate substituents like bromine or sulfonyl groups.

Oxazepane-based PEX14 inhibitors (): These replace the benzene ring with a saturated structure but retain similar topological features.

Table 1: Structural and Functional Comparison
Compound Core Structure Key Substituents Biological Target IC50 (μM)
Target Carboxamide Oxazepine + carboxamide -NHCO-R (R = variable) Not reported Not available
D9 (Dioxocine derivative) Dioxocine + acrylamide -OCH2CH3 (p-substituent) EGFR, HepG2 0.36 (EGFR), 0.79 (HepG2)
mTOR Inhibitor 1 Oxazepine + bromine 7-Br, sulfonylbenzoyl mTOR Not reported
PEX14 Inhibitors Oxazepane + aryl groups Variable aryl/alkyl groups PEX14 Docking scores reported

Therapeutic Potential

  • Anticancer Applications : D9’s EGFR/HepG2 activity highlights the promise of fused oxazepine/dioxocine scaffolds. The carboxamide’s structural similarity positions it as a candidate for analogous targets.
  • Kinase and PEX14 Targeting : The benzoxazepine core’s role in mTOR inhibition and PEX14 binding underscores its versatility. Modifying the carboxamide’s substituents could unlock new mechanisms.

Biological Activity

2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine-7-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C_{11}H_{12}N_{2}O_{2}
  • Molecular Weight : 204.23 g/mol

The compound features a bicyclic structure that includes an oxazepine ring, which is known for its diverse pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may act through:

  • Enzyme Inhibition : The compound has been shown to inhibit specific kinases and proteases involved in cellular signaling pathways. This inhibition can lead to altered cell proliferation and apoptosis.
  • Receptor Modulation : Its ability to bind to certain receptors may modulate neurotransmitter levels and contribute to its neuropharmacological effects.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. For instance:

  • In vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines. In one study, it exhibited an IC50 value of 15 μM against MDA-MB-231 breast cancer cells, indicating potent anti-proliferative effects .

Antimicrobial Properties

Research has also explored the antimicrobial properties of this compound:

  • Antifungal Activity : In a study assessing various derivatives of oxazepines, this compound showed promising antifungal activity against Candida species with an EC50 value of 0.5 μg/mL .

Neuroprotective Effects

The neuroprotective potential of this compound has been investigated in models of neurodegenerative diseases:

  • Neuroprotection : It was found to reduce oxidative stress markers and improve cell viability in neuronal cultures exposed to neurotoxic agents .

Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of this compound. The researchers synthesized several derivatives and tested their cytotoxicity against a panel of cancer cell lines. The results indicated that modifications to the carboxamide group significantly enhanced the anticancer activity .

Study 2: Antimicrobial Activity

In another research effort focused on antimicrobial agents derived from oxazepines, the compound was tested against both Gram-positive and Gram-negative bacteria. It exhibited broad-spectrum activity with minimum inhibitory concentrations (MICs) ranging from 8 to 32 μg/mL depending on the bacterial strain .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds was conducted. The following table summarizes key differences in biological activity:

Compound NameStructureAnticancer IC50 (μM)Antifungal EC50 (μg/mL)
This compoundStructure150.5
Ethyl 2-(3-methyl)-benzoxazepine-7-carboxylateStructure251.0
4-Acetyl-2-(3-methyl)-benzoxazepineStructure200.8

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxamide, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via a modified Pictet-Spengler reaction , which involves cyclization of a benzaldehyde derivative with an amino alcohol precursor. Key steps include:

  • Reagent selection : Use of Lewis acids (e.g., SnCl₄) to catalyze imine formation and ring closure .
  • Temperature control : Reactions typically proceed at 130–140°C to optimize cyclization efficiency .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (e.g., from ethanol) achieves >95% purity .
    • Data Table :
MethodCatalystTemp (°C)Yield (%)Purity (%)Reference
Pictet-SpenglerSnCl₄130–14065–7595
Reductive aminationNaBH₄25–3050–6090

Q. How is the structural characterization of this compound validated in academic research?

  • Techniques :

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the benzoxazepine scaffold (e.g., δ 3.8–4.2 ppm for oxazepine protons) .
  • Mass spectrometry (HRMS) : Molecular ion peaks ([M+H]⁺) validate the molecular formula (e.g., C₁₁H₁₂N₂O₂ requires m/z 218.0926) .
  • X-ray crystallography : Resolves stereochemistry and confirms bond angles in the tetrahydro ring system .

Q. What are the primary biological targets or pharmacological activities reported for this compound?

  • Findings :

  • Neuromodulation : Acts as a partial agonist at GABAₐ receptors (Ki = 120 nM), with selectivity over GABAB receptors .
  • Neuroprotection : Reduces oxidative stress in neuronal cell lines (EC₅₀ = 5 µM) via Nrf2 pathway activation .
    • Experimental Design :
  • In vitro assays : HEK293 cells transfected with GABA receptor subunits .
  • In vivo models : Rodent studies using Morris water maze for cognitive effects .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis, and what analytical methods resolve stereochemical discrepancies?

  • Chiral Resolution :

  • Chiral HPLC : Use of a Chiralpak AD-H column (hexane:isopropanol = 90:10) separates enantiomers (Rf = 1.2 for (R)-isomer) .
  • Asymmetric catalysis : Chiral ligands (e.g., BINAP) in palladium-catalyzed reactions improve enantioselectivity (ee > 98%) .
    • Contradictions : Discrepancies in reported enantiomer activity (e.g., (S)-isomer shows 10x higher GABA affinity) necessitate rigorous stereochemical validation .

Q. What strategies mitigate low yields in multistep syntheses of carboxamide derivatives?

  • Optimization :

  • Microwave-assisted synthesis : Reduces reaction time from 24h to 2h, improving yield by 20% .
  • Protecting groups : Use of tert-butoxycarbonyl (Boc) prevents side reactions during amidation (yield increase from 45% to 72%) .
    • Data Analysis :
  • DOE (Design of Experiments) identifies critical factors (e.g., solvent polarity, catalyst loading) .

Q. How do researchers reconcile contradictory data on the compound’s neuroprotective vs. pro-apoptotic effects?

  • Hypothesis Testing :

  • Dose-dependent studies : Neuroprotection observed at 1–10 µM vs. apoptosis above 50 µM .
  • Pathway inhibition : Co-treatment with Nrf2 inhibitor ML385 abolishes neuroprotection, confirming mechanism .
    • Methodological Pitfalls :
  • Cell line variability : Primary neurons vs. SH-SY5Y cells show differing sensitivity .

Q. What computational methods predict the compound’s metabolic stability and drug-likeness?

  • In silico Tools :

  • ADMET Prediction : SwissADME estimates high intestinal absorption (HIA > 80%) but moderate CYP3A4 inhibition .
  • Molecular docking : AutoDock Vina models binding to GABAₐ receptor (ΔG = -9.2 kcal/mol) .
    • Validation :
  • Microsomal assays : Human liver microsomes show t₁/₂ = 45 min, aligning with predictions .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine-7-carboxamide
Reactant of Route 2
Reactant of Route 2
2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine-7-carboxamide

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